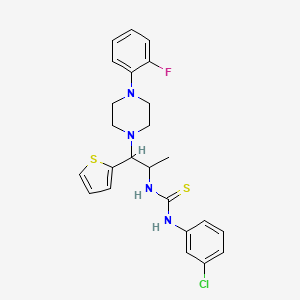
1-(3-Chlorophenyl)-3-(1-(4-(2-fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chlorophenyl)-3-(1-(4-(2-fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)thiourea is a useful research compound. Its molecular formula is C24H26ClFN4S2 and its molecular weight is 489.07. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 1-(3-Chlorophenyl)-3-(1-(4-(2-fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)thiourea is a thiourea derivative that has garnered attention for its diverse biological activities. Thiourea compounds are known for their broad pharmacological potential, including anti-cancer, anti-inflammatory, antimicrobial, and antiviral properties. This article aims to provide a comprehensive overview of the biological activity associated with this specific thiourea derivative, supported by relevant research findings and data.
Anticancer Activity
Thiourea derivatives have been extensively studied for their anticancer properties. Recent studies indicate that compounds similar to our target compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, certain thiourea derivatives have shown IC50 values ranging from 3 to 14 µM against pancreatic, prostate, and breast cancer cell lines . The mechanism of action often involves the inhibition of key molecular pathways that regulate cancer cell proliferation and survival.
Case Study:
A study on a related thiourea derivative demonstrated its ability to induce apoptosis in human leukemia cells with an IC50 value as low as 1.50 µM . This highlights the potential of thiourea compounds in targeting specific cancer types effectively.
Antimicrobial Activity
The antimicrobial properties of thiourea derivatives are also noteworthy. Various studies have reported that these compounds exhibit potent antibacterial and antifungal activities. For example, a series of thiourea derivatives was evaluated against Mycobacterium tuberculosis, showing promising results with MIC values below 4 µM for some derivatives .
Table: Antimicrobial Activity of Thiourea Derivatives
| Compound | Target Pathogen | MIC (µM) | Reference |
|---|---|---|---|
| 1 | Mycobacterium tuberculosis | <4 | |
| 2 | Staphylococcus aureus | 10 | |
| 3 | Candida albicans | 8 |
Anti-inflammatory Activity
Thiourea derivatives have also been investigated for their anti-inflammatory effects. Some compounds have demonstrated the ability to inhibit key inflammatory pathways, reducing the production of pro-inflammatory cytokines . However, specific data on the anti-inflammatory activity of our compound is limited and warrants further investigation.
Antioxidant Activity
Another area of interest is the antioxidant potential of thiourea derivatives. A recent study reported that certain thiourea compounds exhibit strong antioxidant activity, with IC50 values indicating significant free radical scavenging capabilities . This property is particularly valuable in mitigating oxidative stress-related diseases.
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships (SAR) of thiourea derivatives is crucial for optimizing their biological activity. Modifications to the phenyl rings or the piperazine moiety can significantly influence the pharmacological profile of these compounds. For instance, the presence of halogen substituents has been associated with enhanced antimicrobial activity .
Key Findings:
- Lipophilicity: Increased lipophilicity often correlates with improved bioactivity against pathogens.
- Functional Groups: The presence of electron-withdrawing groups can enhance the potency against specific targets, such as cancer cells or bacteria.
Propriétés
IUPAC Name |
1-(3-chlorophenyl)-3-[1-[4-(2-fluorophenyl)piperazin-1-yl]-1-thiophen-2-ylpropan-2-yl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClFN4S2/c1-17(27-24(31)28-19-7-4-6-18(25)16-19)23(22-10-5-15-32-22)30-13-11-29(12-14-30)21-9-3-2-8-20(21)26/h2-10,15-17,23H,11-14H2,1H3,(H2,27,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKOFQHKTBSYWAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CS1)N2CCN(CC2)C3=CC=CC=C3F)NC(=S)NC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClFN4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














